molecular formula C17H20N2O2S B2925295 (E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 587012-10-0

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2925295
CAS No.: 587012-10-0
M. Wt: 316.42
InChI Key: AOQBHQYAKGLEMU-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-Propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a synthetic organic compound belonging to the class of 5-benzylidene-thiazol-4(5H)-ones. This chemical family is recognized in scientific literature as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities . The core structure features a thiazole ring, a common motif in bioactive molecules, substituted with a pyrrolidinyl group and a 2-propoxybenzylidene moiety at the 2- and 5-positions, respectively . The primary research value of this compound and its analogs lies in their potential as antimicrobial agents. Studies on similar 5-benzylidene-thiazol-4(5H)-one structures have shown significant antibacterial and antifungal efficacy. Some related compounds exhibit potent activity against resistant bacterial strains such as MRSA and P. aeruginosa , with certain derivatives demonstrating higher potency than reference drugs like ampicillin and streptomycin . Furthermore, this class of compounds has shown promise in inhibiting biofilm formation, a key factor in chronic infections and antimicrobial resistance . The mechanism of antibacterial action for analogous compounds is suggested to involve the inhibition of the bacterial enzyme MurB, while antifungal activity may be linked to the inhibition of fungal CYP51 (14α-lanosterol demethylase) and dihydrofolate reductase, as supported by molecular docking studies . Beyond antimicrobial applications, thiazole derivatives are extensively investigated for other pharmacological activities, including analgesic and anti-inflammatory effects. Research on structurally related 2-(pyrazol-1-yl)thiazole compounds has identified candidates with potent analgesic activity and anti-inflammatory effects mediated through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes . This suggests potential research applications for this compound in the field of inflammation and pain management. The compound is supplied for in-vitro research purposes only. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

(5E)-5-[(2-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,12H,2,5-6,9-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBHQYAKGLEMU-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2OSC_{16}H_{20}N_2OS, with a molecular weight of approximately 288.41 g/mol. The presence of the thiazole ring, along with the pyrrolidine and propoxybenzylidene substituents, contributes to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole moiety is known for its ability to inhibit cancer cell proliferation, with various derivatives demonstrating significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against tumor cells, indicating strong antiproliferative properties .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
3gHT-291.61
3hJurkat0.07
35aJ774A.11.98

Antimicrobial Activity

Thiazole derivatives, including this compound, have also been explored for their antimicrobial properties. Studies indicate that these compounds can exhibit antibacterial and antifungal activities, potentially through mechanisms that disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
3gE. coli32 µg/mL
3hS. aureus16 µg/mL

The biological activity of this compound is likely attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The thiazole ring has been implicated in the inhibition of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression . Additionally, structural modifications can enhance selectivity towards specific cancer cell types or microbial strains.

Case Studies

  • In Vitro Studies : A study involving a series of thiazole derivatives demonstrated that those with electron-donating groups exhibited enhanced cytotoxicity against breast and colon cancer cell lines compared to their counterparts lacking such modifications .
  • In Vivo Studies : Animal models treated with thiazole derivatives showed significant tumor regression compared to control groups, suggesting that these compounds can effectively target tumor growth in a physiological context .

Comparison with Similar Compounds

Structural Analogues with Varying Benzylidene Substituents

The benzylidene substituent significantly impacts biological activity. Key comparisons include:

Compound Name Benzylidene Substituent 2-Position Group Key Activity/Findings Reference
(E)-5-(2-Propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one 2-propoxy Pyrrolidin-1-yl Hypothesized enhanced lipophilicity and antimicrobial potential (based on structural analogs)
(Z)-5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one 2,4-dichloro Naphthalen-1-ylamino 250-fold higher antifungal activity than ketoconazole
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(benzylamino)thiazol-4(5H)-one 3-hydroxy-4-methoxy Benzylamino 106-fold stronger tyrosinase inhibition vs. kojic acid
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-methoxy Cyclopropylamino Broad-spectrum antimicrobial activity against Gram-positive bacteria and yeasts
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)thiazol-4(5H)-one 4-hydroxy 4-(4-chlorophenyl)piperazin-1-yl Potential CNS activity due to piperazine moiety

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 2,4-dichlorobenzylidene) enhance antifungal activity .
  • Hydroxy and methoxy groups on the benzylidene ring improve tyrosinase inhibition, likely via hydrogen bonding with enzyme active sites .
  • Pyrrolidin-1-yl and piperazine groups at position 2 may influence pharmacokinetics, with pyrrolidine offering a balance between rigidity and solubility .

Analogues with Different 2-Position Substituents

The 2-position substituent modulates target selectivity and potency:

Compound Name 2-Position Group Key Activity/Findings Reference
This compound Pyrrolidin-1-yl Expected synergistic effects from cyclic amine’s basicity and benzylidene lipophilicity
(Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Benzo[d]thiazol-2-ylamino Enhanced tyrosinase inhibition due to planar aromatic system
2-(Methylamino)thiazol-4(5H)-one Methylamino High fungicidal activity (MFC/MIC ratio = 1–4)
2-(Phenylamino)thiazol-4(5H)-one Phenylamino Intermediate in synthesizing dipolarophiles for cycloaddition reactions

Key Observations :

  • Cyclic amines (e.g., pyrrolidin-1-yl) may improve blood-brain barrier penetration compared to aromatic amines .
  • Methylamino groups favor fungicidal activity, possibly due to increased nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.